

# Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Iodopyridine

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## Compound of Interest

Compound Name: 3-Iodopyridine

Cat. No.: B074083

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These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of **3-iodopyridine**. This powerful palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of crucial C-N bonds in a variety of pharmaceutical and materials science applications.

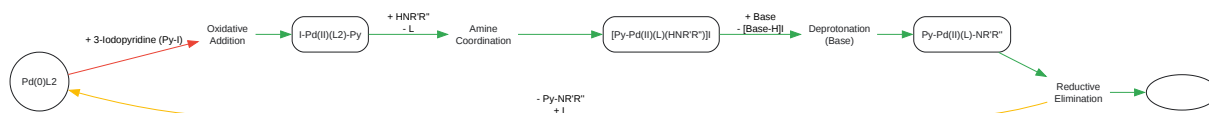
## Introduction

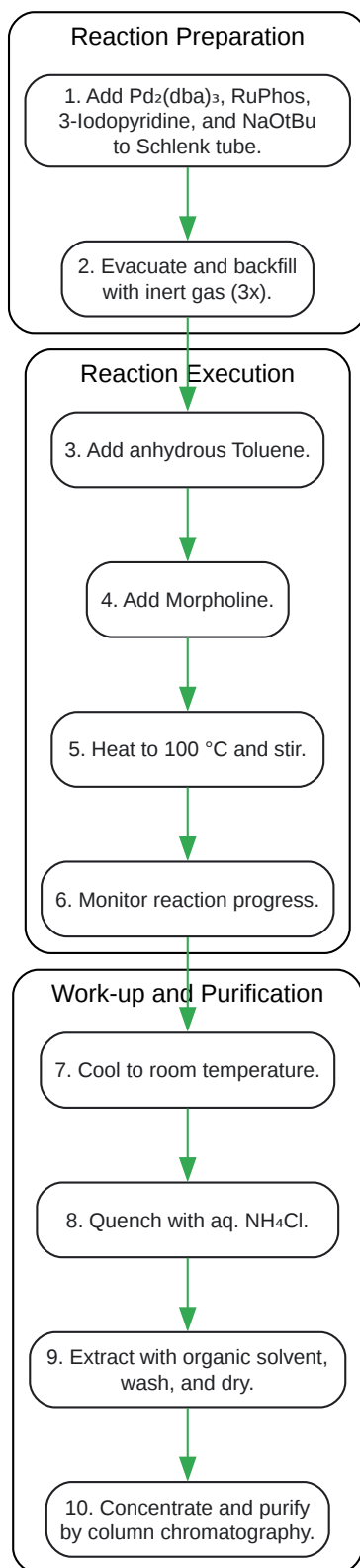
The Buchwald-Hartwig amination is a versatile and highly efficient method for the synthesis of arylamines from aryl halides.[1][2] For drug development and medicinal chemistry, the ability to introduce a wide range of amino functionalities onto a pyridine scaffold is of paramount importance. 3-Aminopyridine derivatives are prevalent in numerous biologically active molecules. This document outlines the key parameters, reaction scope, and detailed experimental procedures for the successful amination of **3-iodopyridine**.

## Reaction Principle

The reaction proceeds via a palladium-catalyzed cycle involving the oxidative addition of **3-iodopyridine** to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the desired N-(pyridin-3-yl)amine and regenerate the active Pd(0) catalyst.[3][4] The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

## Catalytic Cycle of Buchwald-Hartwig Amination





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